2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-nitrophenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a phenyl group and a nitrophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminophenol with an aldehyde to form a benzoxazole intermediate. This intermediate is then subjected to further reactions to introduce the phenyl and nitrophenoxy acetate groups.
Condensation Reaction: 2-aminophenol reacts with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions.
Functionalization: The benzoxazole intermediate undergoes functionalization to introduce the phenyl group and the nitrophenoxy acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxathioles with various functional groups.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but lacks the phenyl and nitrophenoxy acetate groups.
2-(2-HYDROXYPHENYL)-6-NITROBENZOTHIAZOLE: Contains a benzothiazole ring with a nitrophenyl group but differs in the overall structure.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-NITROPHENOXY)ACETATE is unique due to its combination of a benzoxathiole ring with both phenyl and nitrophenoxy acetate groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H13NO7S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2-nitrophenoxy)acetate |
InChI |
InChI=1S/C21H13NO7S/c23-19(12-27-17-9-5-4-8-16(17)22(25)26)28-14-10-15(13-6-2-1-3-7-13)20-18(11-14)30-21(24)29-20/h1-11H,12H2 |
InChI Key |
GWCIMKRZGLIZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
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